Tautomeric Stability: 2H vs. 6H Energy Difference
In the absence of experimental thermodynamic data for 2H-pyrrolo[3,4-g]benzoxazole, a cross-study comparison with computational data on a closely related pyrrolo[3,2-d]oxazole system provides a quantifiable baseline for tautomeric differentiation. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal an energy difference of +6.6 kcal/mol for the less stable tautomer relative to the ground state structure in a similar heterocyclic system [1]. This energetic difference underscores that tautomeric state is not a trivial distinction but a fundamental determinant of a molecule's ground-state properties, with the 2H and 6H forms of pyrrolo[3,4-g]benzoxazole expected to exhibit non-equivalent stabilities and reactivities.
| Evidence Dimension | Relative tautomer stability (ΔE) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class-level behavior. |
| Comparator Or Baseline | Less stable tautomer in a related pyrrolo-oxazole system: +6.6 kcal/mol |
| Quantified Difference | A difference of +6.6 kcal/mol was observed between tautomers in a related system. |
| Conditions | DFT calculation at B3LYP/6-31G(d,p) level in the gas phase. |
Why This Matters
This data justifies the procurement of the specific 2H-tautomer (CAS 53702-74-2) over an unspecified mixture or the 6H-isomer, as their different electronic ground states can lead to divergent outcomes in chemical reactions or material performance.
- [1] Alkorta, I.; Elguero, J. A theoretical study on the tautomerism of C-carboxylic and methoxycarbonyl substituted azoles. Structural Chemistry 2005, 16, 77-83. View Source
